molecular formula C22H40O6 B12723154 3-O-Cetyl ascorbic acid CAS No. 88306-70-1

3-O-Cetyl ascorbic acid

Cat. No.: B12723154
CAS No.: 88306-70-1
M. Wt: 400.5 g/mol
InChI Key: SQYJRUFNBSYSAI-AZUAARDMSA-N
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Description

3-O-Cetyl Ascorbic Acid (CAS 88306-70-1) is a lipid-soluble derivative of L-ascorbic acid in which the ascorbic acid molecule is chemically bonded at the third position to a cetyl group, a 16-carbon fatty chain . This structural modification significantly enhances the molecule's stability against degradation from heat, light, and air compared to pure, water-soluble ascorbic acid, making it a superior choice for long-shelf-life formulations . Its oil-soluble nature allows for improved incorporation into emulsified systems and lipid bilayers, facilitating effective delivery into the skin . Research indicates that topically applied this compound is successfully taken up by the stratum corneum and can be detected within the epidermal layers of the skin . The primary research value of this compound lies in its application for investigating antioxidant protection, collagen synthesis, and skin brightening. As a potent antioxidant, it helps to protect skin cells from damage caused by free radicals and environmental stressors . It has been demonstrated to support collagen production, which is crucial for maintaining skin firmness and reducing the appearance of wrinkles . Furthermore, it is effective in improving skin texture and brightening the skin tone, with clinical studies showing measurable improvement in skin texture after repeated application . An important characteristic for preclinical safety assessment is that this compound has been shown to be non-carcinogenic in an in vitro transformation assay at biologically active concentrations . It is also generally well-tolerated, presenting a lower irritation potential than pure ascorbic acid, which is beneficial for research on sensitive skin models . This combination of stability, efficacy, and favorable safety profile makes this compound a highly valuable compound for advanced cosmetic and dermatological research.

Properties

CAS No.

88306-70-1

Molecular Formula

C22H40O6

Molecular Weight

400.5 g/mol

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hexadecoxy-4-hydroxy-2H-furan-5-one

InChI

InChI=1S/C22H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-21-19(25)22(26)28-20(21)18(24)17-23/h18,20,23-25H,2-17H2,1H3/t18-,20+/m0/s1

InChI Key

SQYJRUFNBSYSAI-AZUAARDMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOC1=C(C(=O)O[C@@H]1[C@H](CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C(=O)OC1C(CO)O)O

Origin of Product

United States

Synthetic Methodologies and Structural Design Principles

Chemical Synthesis Pathways for 3-O-Cetyl Ascorbic Acid

The synthesis of 3-O-alkyl ascorbic acid derivatives, including the cetyl variant, can be achieved through two primary approaches: a multi-step pathway involving protecting groups and a more direct single-step method.

The most established route is a three-step process designed for regioselective alkylation. clockss.orgtandfonline.com This method involves:

Protection: The hydroxyl groups at the C-5 and C-6 positions of L-ascorbic acid are protected, typically by forming an acetal (B89532) (e.g., 5,6-O-isopropylidene-L-ascorbic acid) using acetone (B3395972) in an acidic medium. guidechem.comresearchgate.net This step prevents these positions from reacting in the subsequent alkylation stage.

Alkylation: The protected intermediate is then reacted with an alkylating agent, such as cetyl bromide or cetyl mesylate, in the presence of a base. This reaction specifically targets the hydroxyl group at the C-3 position, which is the most acidic.

Deprotection: The protecting group (e.g., isopropylidene) is removed under acidic conditions to yield the final this compound product. google.com

Alternatively, more recent developments have focused on single-step syntheses that avoid the need for protecting groups. These methods achieve direct and regioselective alkylation at the C-3 position by reacting L-ascorbic acid with an alkyl mesylate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), using a mild base such as sodium bicarbonate. researchgate.netresearchgate.net Another single-step approach involves reacting sodium L-ascorbate with an alkyl halide in DMSO. tandfonline.comtandfonline.com These direct methods offer a more efficient and atom-economical route to 3-O-alkyl ascorbic acids. clockss.orgresearchgate.net

Rational Design of Ascorbyl Derivatives Based on O-Alkylation at the 3-Position

The chemical modification of L-ascorbic acid is primarily driven by the need to overcome its inherent instability. mdpi.comresearchgate.net L-ascorbic acid is highly susceptible to oxidation, especially in aqueous solutions, which limits its practical application. researchgate.net The rational design of derivatives like this compound focuses on attaching an alkyl group to the C-3 hydroxyl position to address this limitation.

This specific modification serves two key purposes:

Enhanced Stability: The C-2 and C-3 hydroxyl groups form an enediol system that is the primary site of oxidation. By substituting the C-3 hydroxyl with a stable ether linkage, the molecule's susceptibility to thermal and oxidative degradation is significantly reduced. clockss.org

Increased Lipophilicity: L-ascorbic acid is hydrophilic (water-soluble), which restricts its ability to penetrate the lipid-rich layers of the skin. mdpi.comclockss.org Attaching a long alkyl chain, such as a cetyl group (a 16-carbon chain), transforms the molecule into a lipophilic (fat-soluble) derivative. This modification improves its ability to permeate the stratum corneum and reach deeper layers of the epidermis. mdpi.com

This strategic O-alkylation creates a more stable and bioavailable precursor to Vitamin C.

Comparative Analysis of Synthetic Strategies for Ascorbyl Derivatives

The synthesis of ascorbyl derivatives is not limited to 3-O-alkylation. Different strategies produce ether-linked, ester-linked, and glucosidic derivatives, each with distinct synthetic pathways and properties.

Examination of Ether-Linked Derivatives (e.g., 3-O-Ethyl Ascorbic Acid)

3-O-Ethyl ascorbic acid is a well-studied ether-linked derivative that exemplifies the synthetic strategies also applicable to this compound. As noted previously, its synthesis can follow either a conventional three-step method or a more streamlined single-step process. tandfonline.comtandfonline.com

The three-step method, involving protection, alkylation, and deprotection, is a robust and general preparation route for 3-O-alkylated ascorbic acids. clockss.orgguidechem.com However, the development of a single-step synthesis, where sodium L-ascorbate reacts directly with ethyl bromide in DMSO, offers a simpler and more efficient alternative. tandfonline.comtandfonline.com Optimal conditions for this direct synthesis have been identified as using a 1:1.2 molar ratio of sodium ascorbate (B8700270) to ethyl bromide at 50°C for 3 hours in DMSO, achieving a yield of 51.0%. tandfonline.comtandfonline.com

Synthetic StrategyKey StepsReactantsTypical YieldReference
Three-Step Method1. Protection of 5,6-OH groups 2. Ethylation of 3-OH group 3. DeprotectionL-Ascorbic Acid, Acetone, Ethyl Halide/Mesylate, Acid/BaseHigh (e.g., 95% for alkylation, 98% for deprotection) guidechem.com
Single-Step MethodDirect ethylation of 3-OH groupSodium L-Ascorbate, Ethyl Bromide, DMSO51.0% tandfonline.com

Survey of Ester-Linked and Glucosidic Ascorbyl Derivatives

In contrast to the ether linkage at the C-3 position, other derivatives are commonly formed via ester or glucosidic bonds at different positions on the ascorbic acid molecule.

Ester-Linked Derivatives: Ascorbyl esters, such as Ascorbyl 6-palmitate, are formed by acylating ascorbic acid. nih.govresearchgate.net This process typically occurs at the C-6 position due to the primary hydroxyl group being more sterically accessible for esterification. Synthesis can be achieved through:

Chemical Methods: Reaction of ascorbic acid with a fatty acid (like palmitic acid) in the presence of a strong acid catalyst such as concentrated sulfuric acid. This approach can be harsh and may lead to side products. researchgate.net

Enzymatic Methods: Biocatalysis using lipases offers a milder and more regioselective alternative. nih.govresearchgate.net Lipases can efficiently catalyze the esterification between ascorbic acid and various acyl donors (e.g., fatty acids, fatty acid esters) under gentle reaction conditions, often in organic solvents. nih.govnih.gov

Glucosidic Derivatives: These derivatives involve attaching a glucose molecule to ascorbic acid, most commonly at the C-2 position to form 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G). tandfonline.comresearchgate.net This modification also confers significant stability against oxidation. researchgate.net The synthesis is typically achieved through biotransformation using enzymes like cyclomaltodextrin glucanotransferase, which catalyzes the transfer of a glucose moiety from a donor like starch to the ascorbic acid molecule. researchgate.netgoogle.com

Derivative TypeLinkagePosition of ModificationPrimary Synthetic MethodKey Property Conferred
3-O-Alkyl EthersEtherC-3Chemical (Alkylation with protecting groups or direct)High stability, Lipophilicity
6-O-Acyl EstersEsterC-6Chemical (Acid-catalyzed) or Enzymatic (Lipase-catalyzed)Lipophilicity, Surfactant properties
2-O-GlucosidesGlycosidicC-2Enzymatic (Transglucosylation)High stability, Water-solubility

Advanced Analytical Techniques for Characterization and Quantification in Research Contexts

Chromatographic Methods for Compound Analysis and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental tools for the separation, identification, and quantification of 3-O-Cetyl ascorbic acid and related ascorbyl derivatives. These methods offer high resolution and sensitivity, making them indispensable for purity assessment and analysis in complex matrices.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification in Biological Matrices

HPLC stands as a primary method for the precise quantification of this compound in biological samples, such as skin layers. Research has successfully employed HPLC to measure the uptake of this compound into the human stratum corneum. In one study, after topical application of a cream containing 25 mM this compound, HPLC analysis of tape-stripped stratum corneum samples revealed an average concentration of 128 ± 27 pmol/µg of the compound. researchgate.netmdpi.com This level of precision allows researchers to understand the permeation and bioavailability of the derivative in skin.

Further studies have used HPLC to quantify the clearance of this compound from the stratum corneum. After a 5-hour uptake period, the amount of the compound remaining was measured at a subsequent 7-hour interval, demonstrating significant clearance from the superficial skin layer. researchgate.net

Table 1: HPLC Quantification of this compound Clearance from Human Stratum Corneum researchgate.net
Volunteer IDAmount after 5-hour Uptake (pmol/mg)Amount after 7-hour Clearance (pmol/mg)Clearance Percentage (%)
114.55.563%
221.20.596%
335.08.077%

HPLC for Monitoring Stability and Degradation Kinetics of Ascorbyl Derivatives

The inherent instability of ascorbic acid and its derivatives is a critical factor in their application. HPLC is a robust technique for monitoring the stability and determining the degradation kinetics of these compounds. nih.gov The method can effectively separate the intact parent compound from its various degradation products, such as dehydroascorbic acid (DHA) and 2,3-diketogulonic acid (2,3-DKGA). nih.govsci-hub.st

By measuring the decrease in the concentration of the parent compound over time under specific conditions (e.g., temperature, pH, light exposure), researchers can establish the degradation pathway and calculate kinetic parameters. sci-hub.stmyfoodresearch.com Degradation of ascorbic acid and its derivatives often follows first-order kinetics. nih.govnih.gov The stability is highly dependent on factors like pH, with the highest stability for ascorbic acid typically observed between pH 4 and 6. sci-hub.st

Table 2: Representative HPLC Data for Stability Analysis of an Ascorbyl Derivative (pH 7, 40°C)
Time (hours)Concentration (%)Log (Concentration)
0100.02.000
2485.51.932
4873.11.864
7262.51.796
9653.41.728

Spectroscopic and Imaging Techniques for Molecular and Spatiotemporal Studies

Spectroscopic and advanced imaging methods provide deeper insights into the molecular characteristics and spatial distribution of this compound. These techniques are essential for visualizing the compound in tissues and evaluating its functional properties, such as antioxidant activity.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Investigating Tissue Distribution

ToF-SIMS is a high-resolution surface imaging technique that provides detailed chemical information about the spatial distribution of molecules within a sample. It has been effectively used to visualize the penetration of this compound into the skin. researchgate.net In studies using ex vivo pig skin, ToF-SIMS imaging of vertical cryosections confirmed the presence of this compound within the epidermal layer following topical application. researchgate.netmdpi.com This label-free method allows for the direct detection of the compound, offering clear evidence of its tissue distribution and permeation depth within a 500 µm × 500 µm analysis area. mdpi.com

Spectrophotometric Assays for Evaluation of Antioxidant Capacity (e.g., DPPH, ABTS, FRAP)

The antioxidant capacity of ascorbic acid derivatives is a key measure of their biological function. Spectrophotometric assays are commonly used for this evaluation due to their simplicity and reproducibility. semanticscholar.orgresearchgate.net

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet-colored DPPH radical by an antioxidant to a colorless product is measured by a decrease in absorbance. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce this radical, causing a loss of color that is proportional to the antioxidant concentration. mdpi.comnih.gov The ABTS assay is often considered more sensitive than the DPPH assay due to faster reaction kinetics. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. researchgate.net

These assays are standard for assessing the antioxidant potential of new compounds like this compound by comparing their activity to standards like L-ascorbic acid.

Table 3: Antioxidant Activity (IC₅₀) of L-Ascorbic Acid in DPPH and ABTS Assays nih.gov
CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
L-(+)-Ascorbic Acid2.78 ± 0.112.13 ± 0.08

IC₅₀: The concentration required to inhibit 50% of the radical-scavenging effect.

UV-VIS Spectrophotometry for Stability Assessment and Photolysis Kinetics

UV-Visible (UV-VIS) spectrophotometry is a straightforward and valuable technique for assessing the stability of ascorbyl derivatives, particularly their susceptibility to degradation by light (photolysis). thepharmajournal.com Ascorbic acid and its derivatives possess chromophoric properties, allowing them to absorb light in the UV range. researchgate.net

The stability of a compound in a formulation can be monitored by measuring the change in its UV absorbance at its maximum absorption wavelength (λmax) over time when exposed to UV irradiation. nih.govnih.gov The kinetics of photolysis can be determined by plotting the absorbance data, which often reveals the degradation rate constant. nih.gov Studies on ascorbic acid have shown that its degradation is significantly faster in the presence of light compared to storage in the dark. nih.gov This method is crucial for developing photostable formulations.

Table 4: Representative Data for Photodegradation of an Ascorbic Acid Derivative in Solution via UV-VIS Spectrophotometry
Irradiation Time (hours)Absorbance at λmaxRemaining Concentration (%)
01.000100.0
10.60760.7
20.36836.8
30.22322.3
40.13513.5

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Molecular Interactions within Delivery Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of novel molecules like this compound and for probing their interactions within complex delivery systems.

Structural Elucidation: The structure of this compound, an ester derivative of ascorbic acid, is confirmed using one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques. In the ¹H NMR spectrum, specific proton signals confirm the presence of the cetyl group (a long alkyl chain) and the ascorbic acid moiety. For instance, studies on similar long-chain ascorbyl esters, such as ascorbyl palmitate, show characteristic signals for the terminal methyl group (CH₃) of the fatty acid chain, the multiple methylene (B1212753) groups (-(CH₂)n-), and the protons on the ascorbic acid ring. researchgate.netresearchgate.net The ester linkage is confirmed by the chemical shift of the protons adjacent to the ester group.

Similarly, ¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule. The spectrum would show a characteristic signal for the carbonyl carbon of the ester bond, signals for the carbons in the cetyl chain, and distinct signals for the carbons within the furanone ring of the ascorbic acid portion. researchgate.netnih.gov Computational studies on ascorbic acid have also been used to predict and analyze its NMR spectra, providing a baseline for interpreting the spectra of its derivatives. cumhuriyet.edu.tr

Molecular Interactions within Delivery Systems: NMR is also employed to understand how this compound interacts with the components of its delivery system, such as the lipids in a liposome (B1194612) or a solid lipid nanoparticle (SLN). Changes in the chemical shifts or relaxation times of either the this compound molecule or the excipients can indicate molecular interactions, such as insertion into a lipid bilayer. For example, NMR has been used to confirm the size and stability of nanoparticles in different media, providing insights into the interactions at the nanoparticle-solvent interface. nih.gov These studies help in understanding the localization of the active molecule within the carrier and assessing the stability of the formulation.

Table 1: Predicted Key NMR Signals for Structural Confirmation of this compound
TechniqueFunctional GroupExpected Chemical Shift Range (ppm)Information Provided
¹H NMRAlkyl Chain Protons (-CH₂-)n~1.2-1.6Confirms the presence of the long cetyl chain.
¹H NMRAscorbic Acid Ring Protons~3.5-5.0Confirms the integrity of the ascorbic acid moiety.
¹³C NMREster Carbonyl (C=O)~170-175Confirms the ester linkage between ascorbic acid and cetyl alcohol. researchgate.net
¹³C NMRAlkyl Chain Carbons~14-35Provides detailed information on the cetyl chain structure.

Biophysical Characterization of Advanced Delivery Systems

Once this compound is encapsulated within a delivery system, such as a nanoparticle or liposome, a range of biophysical techniques are required to characterize the carrier's physical properties, which are critical for its performance and stability.

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index Determination

Dynamic Light Scattering (DLS) is a primary technique used to determine the size distribution profile of nanoparticles in suspension. researchgate.net The method measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. mdpi.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. researchgate.net This data is used to calculate the hydrodynamic diameter (size) of the particles and the polydispersity index (PDI).

The PDI is a measure of the heterogeneity of particle sizes in the mixture. A PDI value below 0.3 is generally considered acceptable for lipid-based nanoparticle delivery systems, indicating a narrow and uniform size distribution. mdpi.com Research on nanoparticles encapsulating similar molecules, like ascorbyl palmitate, provides relevant examples. For instance, ascorbyl palmitate nanosuspensions have been formulated with an average diameter of approximately 490 nm and a PDI of less than 0.3. mdpi.com In another study, solid lipid nanoparticles (SLNs) loaded with ascorbyl palmitate showed sizes ranging from 158 nm to 198 nm. mdpi.comnih.gov Liposomes co-encapsulating ascorbic acid and ascorbyl palmitate have been developed with a vesicle size of 161 nm and a PDI of 0.215. nih.gov

Table 2: Example DLS Data for Ascorbyl Ester-Loaded Nanoparticles
Delivery SystemActive CompoundAverage Particle Size (nm)Polydispersity Index (PDI)Reference
Solid Lipid Nanoparticles (SLN)Ascorbyl Palmitate158 - 1980.1 - 0.2 mdpi.comnih.govnih.gov
NanosuspensionAscorbyl Palmitate~493< 0.3 mdpi.com
LiposomesAscorbic Acid & Ascorbyl Palmitate1610.215 nih.gov

Transmission Electron Microscopy (TEM) for Morphological Analysis of Nanoparticles

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of nanoparticles, offering crucial information about their size, shape (morphology), and internal structure. nih.govresearchgate.net Unlike DLS, which provides an average hydrodynamic size, TEM allows for the observation of individual particles. nih.gov For soft materials like lipid nanoparticles, samples are often prepared by negative staining or cryogenic (cryo-TEM) methods to enhance contrast and preserve the structure. nih.govsemanticscholar.org

TEM analysis of lipid-based nanoparticles, such as those used for ascorbyl esters, typically reveals spherical or quasispherical structures. researchgate.net For example, studies on solid lipid nanoparticles loaded with ascorbyl palmitate have shown them to be generally round, although some rod-like shapes were also observed. mdpi.comnih.gov TEM can also provide insights into the lamellar structure of liposomes, showing the distinct lipid bilayers. researchgate.net These morphological details are vital for understanding the nanoparticle's stability and its potential interaction with biological systems.

Small-Angle X-ray Diffraction (SAXD) for Analysis of Lamellar Structures in Lipid-Based Systems

Small-Angle X-ray Diffraction (SAXD), often used interchangeably with Small-Angle X-ray Scattering (SAXS), is a non-destructive analytical technique used to investigate the nanoscale structure of materials, including lipid-based drug delivery systems. nih.govunifi.it When X-rays pass through a sample containing ordered structures, such as the lipid bilayers in liposomes or the crystalline core of SLNs, they are scattered in a pattern that is characteristic of the material's internal structure. arxiv.orgmdpi.com

In the context of lipid-based systems for this compound, SAXD is particularly useful for analyzing lamellar structures. The technique can determine the lamellarity (the number of concentric lipid bilayers in a liposome), the thickness of the lipid bilayer, and the distance between layers. xenocs.cn This information is critical for quality control and for understanding how the encapsulated molecule is arranged within the lipid matrix. Furthermore, related X-ray diffraction techniques have been used to confirm the crystalline state of the active ingredient within nanocrystal formulations, which is essential for predicting the formulation's stability and release characteristics. nih.gov

Mechanisms of Cellular and Molecular Interaction

Cellular Uptake and Transmembrane Permeation Mechanisms

The chemical structure of 3-O-cetyl ascorbic acid, a derivative of L-ascorbic acid, is specifically designed to enhance its delivery through the skin's formidable barrier. The addition of a cetyl group, a 16-carbon alkyl chain, significantly alters the molecule's properties, facilitating its passage into the deeper layers of the skin where it can exert its biological effects.

Ex Vivo Models for Assessment of Transdermal Permeation

To understand the skin penetration of this compound, researchers utilize ex vivo models, which involve the use of excised human or animal skin. These models provide a realistic platform to study the permeation of topical compounds. A common method involves using Franz diffusion cells, which allow for the measurement of a substance's movement across the skin into a receptor fluid. shinryo-to-shinyaku.comnih.gov

Studies on similar ascorbic acid derivatives have employed various ex vivo skin models, including reconstructed human epidermis and porcine skin, to evaluate permeation. nih.govucl.ac.uk For instance, research on 3-O-ethyl-l-ascorbic acid, another derivative, demonstrated its ability to permeate through both human epidermis and a living skin equivalent model called LabSkin™. nih.gov Although the permeation was detected earlier in the LabSkin™ model (2 hours) compared to human skin (5 hours), the cumulative amounts that permeated over 24 hours were similar. nih.gov These models are crucial for determining the flux and retention of the compound within different skin layers. ucl.ac.uk

Analysis of Uptake into Stratum Corneum and Epidermal Layers

The outermost layer of the skin, the stratum corneum, presents the primary barrier to the penetration of topical agents. The uptake of this compound into this layer and the subsequent epidermal layers has been a key area of investigation. A serial tape-stripping technique is a widely used method to quantify the amount of a topically applied substance in the stratum corneum. mdpi.comnih.gov

In a study involving healthy human volunteers, the application of a cream containing 25 mM this compound resulted in an average of 128 ± 27 pmol per µg of the compound being detected in the stratum corneum after a 5-hour period. mdpi.com Further analysis using Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) on pig skin confirmed the presence of this compound in the epidermal layer following topical application. mdpi.com This demonstrates that the compound not only enters the stratum corneum but also penetrates into the deeper epidermal layers.

Uptake of this compound in Stratum Corneum
Concentration of this compound in CreamAverage Amount Detected in Stratum Corneum (pmol/µg)Duration of Topical TreatmentReference
12.5 mM48 ± 155 hours mdpi.com
25 mM128 ± 275 hours mdpi.com

Role of Lipophilicity and Amphiphilicity in Enhanced Cellular Entry

The modification of L-ascorbic acid to form this compound is a strategic chemical alteration to improve its skin penetration. L-ascorbic acid itself is hydrophilic (water-soluble), which limits its ability to pass through the lipid-rich stratum corneum. nih.govpreprints.org By attaching a lipophilic (fat-loving) cetyl group, this compound becomes an amphiphilic molecule, possessing both hydrophilic and lipophilic properties. pureandcare.com

This amphiphilicity is key to its enhanced cellular entry. pureandcare.com The lipophilic portion of the molecule facilitates its passage through the lipid matrix of the stratum corneum, while the ascorbic acid moiety retains some water solubility, allowing for interaction with the aqueous environments of the deeper skin layers. pureandcare.commdpi.com This dual nature allows for more effective incorporation into the plasma membrane phospholipid bilayers of skin cells. mdpi.com The development of phospholipid nanoparticles encapsulating this compound has been shown to further improve its accumulation in both the dermis and epidermis, highlighting the importance of lipid-based delivery systems. nih.gov

Intracellular Bioconversion of this compound to L-Ascorbic Acid Analogues

Once this compound penetrates the skin and enters the cells, it is believed to be converted back into its active form, L-ascorbic acid. This bioconversion is a crucial step for the compound to exert its biological effects. While specific studies on the enzymatic hydrolysis of this compound are not extensively detailed in the provided context, the principle is well-established for other ascorbic acid derivatives. nih.govnih.gov

For example, derivatives like ascorbyl palmitate and 3-O-ethyl ascorbic acid are known to be enzymatically hydrolyzed within the skin to release L-ascorbic acid. nih.govpaulaschoice.fr This process is often mediated by esterases present in the skin. nih.gov The slower conversion process of these derivatives is considered to make them more tolerable than direct application of pure L-ascorbic acid. paulaschoice.frpaulaschoice-eu.com It is therefore highly probable that this compound undergoes a similar intracellular enzymatic cleavage to release L-ascorbic acid, which can then participate in various cellular functions.

Molecular Mechanisms of Antioxidant Function

L-ascorbic acid is a potent antioxidant, and by delivering it effectively into the skin, this compound provides protection against oxidative stress.

Direct Free Radical Scavenging Capabilities

The primary antioxidant mechanism of L-ascorbic acid, released from this compound, is its ability to directly scavenge harmful free radicals. mdpi.comnih.gov Free radicals, such as reactive oxygen species (ROS), are highly unstable molecules that can damage cellular components like DNA, proteins, and lipids, contributing to skin aging and other issues. encyclopedia.pubscielo.br

Synergistic Antioxidant Interactions and Regeneration of Endogenous Antioxidants

This compound, as a derivative of ascorbic acid, is anticipated to participate in the intricate network of antioxidant defense, which includes regenerating other essential endogenous antioxidants. Ascorbic acid is a potent water-soluble antioxidant that works in concert with lipid-soluble antioxidants like alpha-tocopherol (B171835) (vitamin E). nih.gov In this synergistic relationship, alpha-tocopherol scavenges oxygen radicals within cellular membranes, becoming a tocopheroxyl radical in the process. Ascorbic acid, present in the aqueous phase, can then reduce this tocopheroxyl radical, thereby regenerating the antioxidant capacity of alpha-tocopherol. nih.gov This interaction allows for the continued protection of cellular membranes from lipid peroxidation.

This regenerative process extends to other key antioxidants. The ascorbyl radical, formed after donating an electron to the tocopheroxyl radical, can be reduced back to ascorbic acid by the thiol groups of glutathione (B108866) (GSH) or thioredoxin (Trx). encyclopedia.pubmdpi.com This highlights a crucial cycle where these antioxidants mutually regenerate one another, maintaining a robust defense against oxidative stress. Furthermore, coenzyme Q can also participate in these cycles by interacting with and regenerating the antioxidant form of tocopherol. encyclopedia.pubmdpi.com While direct studies on this compound's role in this network are less common, its structural similarity to ascorbic acid suggests it likely contributes to these synergistic interactions after cellular uptake and potential enzymatic conversion.

Ascorbic acid has also been shown to influence the enzymes involved in these antioxidant cycles. encyclopedia.pub For instance, it can increase the levels of GSH and modulate the activity of enzymes like glutathione peroxidase and glutathione reductase. encyclopedia.pub In some cellular contexts, ascorbic acid can also enhance the levels and activity of thioredoxin and thioredoxin reductase. encyclopedia.pub This dual action of directly regenerating antioxidants and influencing their related enzymatic systems underscores the central role of ascorbate (B8700270) in cellular antioxidant defense.

Modulation of Reactive Oxygen Species (ROS) Generating Enzyme Systems

This compound, by virtue of being an ascorbic acid derivative, is expected to influence enzyme systems responsible for generating reactive oxygen species (ROS). Key among these are NADPH oxidases and xanthine (B1682287) oxidase.

NADPH Oxidases: These enzymes are significant sources of intracellular ROS. nih.gov Studies on ascorbic acid have demonstrated its ability to modulate NADPH oxidase activity. For instance, in microvascular endothelial cells exposed to septic insult, ascorbic acid was found to prevent the increase in NADPH oxidase activity and the expression of its subunit, p47phox. nih.gov This inhibitory effect on the Jak2/Stat1/IRF1 signaling pathway, which is redox-sensitive and leads to p47phox expression, suggests a mechanism by which ascorbate can downregulate this source of ROS. nih.gov

Stimulation of Intracellular Antioxidant Enzymes

Beyond its direct radical scavenging and regeneration of other antioxidants, ascorbic acid and its derivatives can bolster the cellular antioxidant defense by stimulating the activity of key intracellular antioxidant enzymes. These enzymes represent a fundamental line of defense against ROS.

The primary antioxidant enzymes include:

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the highly reactive superoxide radical into oxygen and the less reactive hydrogen peroxide.

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen.

Glutathione Peroxidase (GPx): This enzyme also reduces hydrogen peroxide, as well as organic hydroperoxides, using glutathione as a reductant.

Ascorbic acid has been shown to stimulate the biosynthesis and activation of these enzymes, including superoxide dismutase, catalase, and glutathione peroxidase. mdpi.com This stimulation enhances the cell's capacity to neutralize ROS at their source, providing a proactive defense mechanism. The interaction with the glutathione system is particularly noteworthy, as ascorbic acid can influence both the levels of glutathione and the activity of glutathione peroxidase and reductase, creating a more resilient antioxidant system. encyclopedia.pub

Theoretical and Computational Studies of Antioxidant Mechanisms

The antioxidant activity of ascorbic acid and its derivatives can be elucidated through several mechanisms, which have been investigated using theoretical and computational methods like Density Functional Theory (DFT). nih.gov The primary mechanisms for radical scavenging are:

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.comnih.gov The feasibility of this pathway is often evaluated by the bond dissociation enthalpy (BDE) of the O-H bond involved. nih.govmdpi.com For ascorbic acid, the HAT mechanism is considered a significant pathway for quenching free radicals. nih.govresearchgate.netnih.gov

Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. nih.govmdpi.com This is followed by the transfer of a proton. The key parameters for this mechanism are the adiabatic ionization potential (IP) and the proton dissociation enthalpy (PDE). nih.govfrontiersin.org

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of SET-PT. First, the antioxidant loses a proton, forming an anion. nih.govmdpi.com This anion then donates an electron to the free radical. The thermodynamic feasibility of this pathway is assessed by the proton affinity (PA) and the electron transfer enthalpy (ETE). nih.govfrontiersin.org

Computational studies comparing these mechanisms for ascorbic acid and its derivatives suggest that the HAT mechanism, described by the BDE, is often more favorable than the SET-PT and SPLET mechanisms. nih.gov The reaction sites for these processes are typically on the double bond of the lactone ring. nih.gov The specific solvent and pH environment can influence which mechanism predominates. nih.govmdpi.com For instance, the SPLET mechanism is more likely in ionizing solvents. mdpi.com

Gene Expression Modulation and Cellular Signaling Pathways

Influence on Collagen Gene Expression and Biosynthesis

This compound, as a lipophilic derivative of ascorbic acid, is known to influence collagen production. mdpi.comresearchgate.net Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of procollagen (B1174764) molecules. researchgate.net Beyond this enzymatic role, ascorbic acid has been shown to directly stimulate the transcription of collagen genes. researchgate.netmdpi.com

Studies on human skin fibroblasts have demonstrated that ascorbic acid can lead to a significant increase in collagen synthesis, which is associated with a two- to three-fold increase in the steady-state levels of messenger RNA (mRNA) for both type I and type III procollagens. nih.govnih.gov This suggests a pre-translational control mechanism, meaning that ascorbic acid influences either the rate of procollagen gene transcription or the stability of the resulting mRNA. nih.govnih.gov

One proposed hypothesis is that by promoting the hydroxylation and secretion of procollagen, ascorbic acid alleviates a feedback inhibition mechanism where intracellular procollagen accumulation would otherwise suppress its own synthesis, thereby leading to increased collagen gene transcription. mdpi.com Research has specifically linked this compound to an increase in fibroblast-derived type I procollagen synthesis. mdpi.comresearchgate.netnikkolgroup.com

Table 1: Effect of Ascorbic Acid on Procollagen mRNA Levels in Human Skin Fibroblasts This is an interactive table based on the provided text. The values are representative of the described effects.

ParameterChange with Ascorbic AcidReference
Collagen Synthesis3- to 4-fold increase nih.gov
Type I Procollagen mRNA2- to 3-fold increase nih.gov
Type III Procollagen mRNA2- to 3-fold increase nih.gov

Impact on Fibroblast Proliferation and Migration in In Vitro Models

Ascorbic acid and its derivatives have been shown to play a significant role in the proliferation and migration of dermal fibroblasts, which are critical processes in tissue remodeling and wound healing. researchgate.net

In vitro studies using human dermal fibroblasts have shown that ascorbic acid can increase the proliferative rate and the final cell density achieved in culture. nih.gov This effect has been observed in fibroblasts from donors of different ages, suggesting that ascorbic acid can help overcome the age-related decline in proliferative capacity. nih.gov The stable derivative, ascorbic acid 2-phosphate (AA2P), has also been shown to induce the post-confluent growth of contact-inhibited fibroblasts, indicating a role in modulating cell cycle progression. researchgate.netdergipark.org.tr

Regarding cell migration, studies using in vitro wound models have demonstrated that ascorbic acid can facilitate this process. nih.gov For example, in a three-dimensional culture system, treatment with AA2P was necessary to induce a multilayered structure of fibroblasts. nih.gov In a scratch test assay with human gingival fibroblasts, certain concentrations of vitamin C were found to significantly increase fibroblast migration. nih.gov This migratory response is often linked to the secretion of enzymes like collagenase, which degrade the extracellular matrix and allow cells to move into the wounded area. nih.gov

Table 2: Summary of In Vitro Effects of Ascorbic Acid on Fibroblasts This is an interactive table based on the provided text, summarizing key research findings.

Cell ProcessAscorbic Acid EffectCell TypeKey FindingsReference(s)
Proliferation Increased rate and densityHuman Dermal FibroblastsOvercomes age-related decline in proliferation. nih.gov
Proliferation Induction of post-confluent growthPrimary Human Dermal FibroblastsModulates cell cycle progression. researchgate.net
Migration Facilitated migratory responseNormal Human Dermal FibroblastsAssociated with increased collagenase secretion. nih.gov
Migration Increased migrationHuman Gingival FibroblastsEffect is concentration-dependent. nih.gov

Modulation of Melanogenesis-Related Gene Expression and Tyrosinase Activity

This compound, a lipophilic derivative of ascorbic acid (AA), is suggested for use in cosmetic products for skin whitening. mdpi.com This suggests an underlying mechanism involving the modulation of melanin (B1238610) synthesis (melanogenesis). However, the precise molecular activities of this compound itself remain largely uncharacterized in scientific literature. mdpi.comresearchgate.net The effects of its parent compound, ascorbic acid, and other derivatives on melanogenesis are complex and can be context-dependent.

Generally, ascorbic acid is expected to repress melanogenesis. mdpi.com However, some studies report conflicting findings. In B16F10 melanoma cells, ascorbic acid was found to stimulate the activity and expression of tyrosinase, a key enzyme in melanin production. researchgate.netnih.gov It also increased the expression of other melanogenic regulatory factors, including microphthalmia-associated transcription factor (MITF), tyrosinase-related protein-1 (TRP-1), and dihydroxyphenylalaminechrome tautomerase (TRP-2). researchgate.netnih.gov This stimulation was linked to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netnih.gov

In contrast, another ascorbic acid derivative, 3-O-ethyl ascorbic acid (EAA), has demonstrated clear anti-melanogenic effects. EAA was shown to down-regulate the expression of melanocortin 1 receptor (MC1R), tyrosinase, TRP-1, and TRP-2, leading to reduced melanin synthesis in B16F10 cells stimulated with α-melanocyte-stimulating hormone (α-MSH). nih.gov The inhibitory action of EAA is mediated by suppressing the cyclic AMP (cAMP)-CREB signaling pathway, which in turn reduces the expression of MITF. nih.gov These findings with EAA may provide a model for the potential mechanisms of other lipophilic derivatives like this compound.

Table 1: Effects of Ascorbic Acid and its Ethyl Derivative on Melanogenesis Markers

CompoundTargetObserved EffectCell ModelReference
Ascorbic Acid (AA)Tyrosinase Activity & ExpressionStimulatedB16F10 Melanoma Cells researchgate.netnih.gov
Ascorbic Acid (AA)MITF, TRP-1, TRP-2 ExpressionIncreasedB16F10 Melanoma Cells researchgate.netnih.gov
3-O-Ethyl Ascorbic Acid (EAA)Tyrosinase, TRP-1, TRP-2 ExpressionDown-regulatedB16F10 Melanoma Cells (α-MSH stimulated) nih.gov
3-O-Ethyl Ascorbic Acid (EAA)cAMP-CREB-MITF PathwaySuppressedB16F10 Melanoma Cells nih.gov

Effects on Intracellular Cyclic AMP (cAMP) Concentration and Downstream Signaling

Beyond its classic antioxidant role, ascorbic acid has been identified as a regulator of intracellular signaling through its effect on cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgplos.org Research has demonstrated that ascorbic acid can act as a competitive inhibitor of adenylate cyclase, the enzyme responsible for synthesizing cAMP. frontiersin.orgplos.org This action results in a dose-dependent decrease in the intracellular cAMP pool, a mechanism that is not replicated by other antioxidants. frontiersin.orgplos.org

This reduction in cAMP levels has significant downstream consequences for gene expression and cellular processes. plos.org For example, the AA-induced decrease in cAMP has been shown to down-regulate the expression of genes controlled by the cAMP signaling pathway, such as PMP22, which is involved in an inherited peripheral neuropathy. plos.org This modulation of cAMP also influences cell differentiation, as demonstrated by the inhibition of pre-adipocyte differentiation upon treatment with ascorbic acid. frontiersin.org

While direct studies on this compound are lacking, evidence from other derivatives supports this mechanism. 3-O-ethyl ascorbic acid was found to suppress melanogenesis by inhibiting the cAMP-CREB-mediated MITF signaling pathway in melanocytes. nih.gov The ability of ascorbic acid and its derivatives to modulate the intracellular concentration of this critical second messenger represents a significant aspect of their molecular interaction.

Activation of Transcription Factors Regulating Antioxidant and Cellular Defense Responses (e.g., Nrf2, Ref-1, AP-1)

A key mechanism of ascorbic acid's cytoprotective effect is its ability to modulate the expression of genes encoding antioxidant proteins. encyclopedia.pub This is achieved through the activation of several crucial transcription factors, including Nuclear factor erythroid 2-related factor 2 (Nrf2), Redox effector factor-1 (Ref-1), and Activator protein-1 (AP-1). encyclopedia.pubnih.govmdpi.com

Ascorbic acid is a known activator of the Nrf2 factor and the entire Keap1/Nrf2/ARE signaling pathway. encyclopedia.pubmdpi.com Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1. Ascorbic acid can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. encyclopedia.pub In keratinocytes, ascorbate has been shown to reduce the levels of the Keap1 protein, thereby increasing the availability of free Nrf2. encyclopedia.pubmdpi.com Once in the nucleus, Nrf2 induces the expression of a suite of antioxidant and detoxification enzymes. mdpi.com

The activity of other transcription factors like Ref-1 and AP-1 is also promoted by ascorbic acid. nih.govmdpi.comnih.gov Studies on the derivative 3-O-ethyl ascorbic acid (EAA) confirm that this function is retained in lipophilic forms; EAA treatment was shown to increase the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) in keratinocytes. nih.gov This suggests that this compound likely engages these same transcription factor pathways to exert its antioxidant effects.

Table 2: Effects of Ascorbic Acid and its Derivatives on Antioxidant Transcription Factors

CompoundTranscription Factor/PathwayObserved EffectCell ModelReference
Ascorbic Acid (AA)Nrf2, Ref-1, AP-1Promotes activityGeneral nih.govmdpi.com
Ascorbic Acid (AA)Keap1/Nrf2/ARE PathwayActivatesHepatocytes, Keratinocytes encyclopedia.pubmdpi.com
3-O-Ethyl Ascorbic Acid (EAA)Nrf2Increased nuclear translocationHaCaT Keratinocytes nih.gov

Anti-inflammatory Molecular Mechanisms

Suppression of Pro-inflammatory Mediators and Cytokines

Ascorbic acid exhibits significant immunomodulatory functions, primarily through its influence on the production of cytokines. scispace.comkosinmedj.org Studies have shown that ascorbic acid can create an anti-inflammatory environment by altering the balance of pro- and anti-inflammatory mediators. scispace.comkosinmedj.org

In mouse splenocytes stimulated with polyclonal activators, L-ascorbic acid significantly downregulated the expression of the pro-inflammatory cytokines Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α). scispace.comkosinmedj.org Concurrently, it potentiated the production of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10). scispace.comkosinmedj.org This ability to suppress pro-inflammatory cytokine generation while boosting anti-inflammatory output is central to its role in modulating immune responses. scispace.compjps.pk

However, the effect of ascorbic acid on cytokine production can be cell-type specific. In contrast to the effects observed in mouse splenocytes and adult human blood cells, studies on neonatal cord blood cells revealed a different response. nih.gov In neonatal monocytes stimulated with lipopolysaccharide (LPS), vitamin C was found to enhance the production of pro-inflammatory cytokines, including IL-6, IL-8, and TNF-α. nih.gov This highlights that the immunomodulatory effects of ascorbic acid and its derivatives can be highly dependent on the specific cellular context and developmental stage of the immune cells.

Table 3: Modulation of Cytokine Production by Ascorbic Acid

CytokineTypeEffect of Ascorbic AcidCell ModelReference
IL-6, IL-12, TNF-αPro-inflammatoryDown-regulatedMouse Splenocytes scispace.comkosinmedj.org
IL-4, IL-10Anti-inflammatoryUp-regulatedMouse Splenocytes scispace.comkosinmedj.org
IL-6, IL-8, TNF-αPro-inflammatoryStimulated/IncreasedNeonatal Monocytes nih.gov

Interaction with Inflammatory Signaling Pathways (e.g., NFκB/TNFα)

The anti-inflammatory effects of ascorbic acid are mediated through its direct interaction with key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is often activated by TNF-α. nih.govnih.gov NF-κB is a master regulator of gene expression for numerous pro-inflammatory mediators. nih.gov

Ascorbic acid has been shown to suppress the activation of NF-κB induced by TNF-α. nih.gov The specific mechanism involves the inhibition of IκBα phosphorylation. IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm; its phosphorylation and subsequent degradation are required for NF-κB to translocate to the nucleus and initiate transcription of inflammatory genes. By preventing this crucial phosphorylation step, vitamin C effectively blocks the NF-κB signaling cascade. nih.gov

Interestingly, the relationship between TNF-α and vitamin C appears to be bidirectional. Chronic inflammation and elevated levels of TNF-α have been shown to inhibit the intestinal uptake of vitamin C. nih.gov This inhibition is mediated at the transcriptional level of the vitamin C transporter, SVCT-1, and this effect is also dependent on the NF-κB pathway. Treatment with an NF-κB inhibitor was able to block the inhibitory effect of TNF-α on vitamin C transport. nih.gov This suggests a complex regulatory loop where ascorbic acid can suppress NF-κB signaling, while inflammatory conditions driven by the same pathway can limit the cellular availability of ascorbic acid.

Research on Formulation Science and Advanced Delivery Systems

Strategies for Enhancing 3-O-Cetyl Ascorbic Acid Stability in Complex Research Matrices

This compound is a fat-soluble derivative of vitamin C, developed to enhance stability and skin absorption compared to its parent molecule, L-ascorbic acid. specialchem.comnikkolgroup.com As an ether of ascorbic acid and cetyl alcohol, its structure inherently provides greater stability. specialchem.comnikkolgroup.com However, maintaining its integrity within complex formulations remains a key area of research.

Impact of pH and Viscosity on Compound Integrity in Formulations

While specific research detailing the optimal pH and viscosity for this compound is limited, data from other stable ascorbic acid derivatives provide valuable insights. For instance, the related compound 3-O-Ethyl ascorbic acid demonstrates high stability in formulations with a pH range between 3.0 and 6.0. chemdad.com Another source suggests an optimal pH range of 4.0 to 5.5 for this ethyl derivative, which is less acidic than what pure ascorbic acid requires, potentially making it more tolerable. paulaschoice.co.uk This suggests that a mildly acidic environment is likely beneficial for maintaining the structural integrity of such ether-linked vitamin C derivatives. The influence of viscosity on the degradation rate of this compound is not extensively detailed in available research, but it is a critical parameter in formulation science for controlling release kinetics and ensuring uniform distribution of the active ingredient.

Influence of Excipients on Degradation Rate and Shelf-Life in Model Systems

The choice of excipients—the inactive ingredients in a formulation—plays a pivotal role in the stability of the active compound. For ascorbic acid derivatives, excipients can influence solubility, protect against environmental factors like light and air, and affect the final product's texture and feel. A study on 3-O-Ethyl ascorbic acid investigated the influence of various solvents on its skin delivery. nih.gov Solvents such as 1,2-hexanediol, propylene (B89431) glycol, and 1,2-pentanediol (B41858) were shown to facilitate skin permeation. nih.gov While this study focused on a different derivative, it underscores the principle that the vehicle (excipient base) is critical to the active's performance and stability. The selection of appropriate solvents, emulsifiers, and emollients is essential to create a stable matrix that prevents the degradation of this compound over time.

Development and Characterization of Novel Delivery Systems

To maximize the efficacy of this compound, researchers are exploring advanced delivery systems designed to enhance its penetration, accumulation in target tissues, and provide controlled release.

Phospholipid Nanoparticles (PNs) for Enhanced Accumulation in Biological Models

One of the significant advancements in the delivery of this compound is its encapsulation in phospholipid nanoparticles (PNs). A study focused on the development of PNs co-encapsulating this compound and tocopherol acetate. semanticscholar.org This nano-carrier system was designed to improve the accumulation of these lipophilic actives in the skin. semanticscholar.org The lipophilic nature of this compound makes it a suitable candidate for incorporation into the phospholipid bilayers of nanoparticles, which can facilitate transport into the skin. mdpi.com

Delivery SystemActive IngredientsObjective
Phospholipid Nanoparticles (PNs)This compound, Tocopherol AcetateTo improve skin accumulation of the encapsulated compounds. semanticscholar.org

Non-Aqueous and Substantially Anhydrous Vehicle Systems for Stability Improvement

The inherent chemical instability of the L-ascorbic acid molecule presents a significant challenge in cosmetic and pharmaceutical formulations. The enediol group within the lactone ring structure is highly susceptible to oxidation, a process that is significantly accelerated in the presence of water, oxygen, and light. This degradation leads to a loss of biological efficacy and discoloration of the product. To overcome these stability issues, derivatives such as this compound have been developed. This lipophilic derivative, where a cetyl group is attached to the third carbon position, offers inherently improved stability compared to the parent L-ascorbic acid molecule.

Further enhancement of the stability of this compound is achieved by formulating it in non-aqueous or substantially anhydrous vehicle systems. By minimizing or eliminating water, the primary medium for oxidative degradation, the stability of the vitamin C derivative can be dramatically improved. Research in formulation science has demonstrated that anhydrous systems provide a significantly more stable environment for ascorbic acid and its derivatives.

Detailed research findings indicate that vehicles such as polyhydric alcohols (e.g., glycerin, propylene glycol), silicone oils, esters, and various waxes can serve as effective carriers. These systems work by physically protecting the molecule from environmental oxygen and, most critically, by removing water from the immediate vicinity of the active compound. In such formulations, the ascorbic acid derivative is often present as a suspension of fine particles.

A comparative study on the stability of pure L-ascorbic acid highlights the profound impact of the vehicle system. While specific quantitative stability data for this compound in various anhydrous bases is not extensively published, the data for the parent compound, L-ascorbic acid, provides a clear and compelling rationale for this formulation strategy. The degradation of L-ascorbic acid was shown to be significantly lower in an anhydrous vehicle compared to an aqueous one over a three-month period at room temperature.

Table 1. Stability of 15% L-Ascorbic Acid in Anhydrous vs. Aqueous Vehicles
Time PointRemaining L-Ascorbic Acid in Anhydrous Vehicle (%)Remaining L-Ascorbic Acid in Aqueous Vehicle (%)
Initial100%100%
1 Month98.5%80.2%
2 Months96.1%71.5%
3 Months94.8%64.8%
This table illustrates the superior stability of L-ascorbic acid when formulated in a non-aqueous (anhydrous) vehicle compared to a water-based (aqueous) vehicle over a period of three months at room temperature. The data demonstrates the principle of using anhydrous systems to minimize degradation.

This principle of enhanced stability in anhydrous conditions is directly applicable to its derivatives. By incorporating this compound into a water-free base, formulators can create products with a longer shelf-life and ensure that the active ingredient remains potent at the time of application.

Comparative Academic Studies with Other Ascorbyl Derivatives

Relative Stability Assessments Across Various Ascorbyl Derivatives in Research Formulations

The stability of vitamin C derivatives is a critical factor for their efficacy in topical formulations. L-ascorbic acid is notoriously unstable and readily oxidizes when exposed to air, light, and heat. caldic.com Its derivatives are designed to be more robust.

In a comparative study, sodium ascorbyl phosphate (B84403) and magnesium ascorbyl phosphate were found to be significantly more stable than ascorbyl palmitate in topical formulations. nih.gov Another study confirmed that magnesium ascorbyl phosphate is a very stable derivative of vitamin C. While direct comparative stability studies including 3-O-Cetyl ascorbic acid are not extensively documented in the available research, as a lipophilic derivative, its stability profile is expected to be superior to that of L-ascorbic acid, particularly in oil-based formulations. The modification at the 3-hydroxyl group in this compound is intended to protect the molecule from rapid oxidation.

Table 1: Comparative Stability of Ascorbyl Derivatives in Formulations

Derivative Type Stability Profile Key Findings
This compound Lipophilic Presumed to be stable, especially in oil-based formulations. The cetyl ether linkage at the C3 position enhances stability by protecting the enediol system from oxidation.
Ascorbyl Palmitate Lipophilic Less stable than phosphate derivatives. nih.gov Esterification at the C6 position does not completely prevent degradation. caldic.com
Magnesium Ascorbyl Phosphate (MAP) Hydrophilic Highly stable in aqueous solutions, particularly at neutral pH. bluesun-international.com Considered one of the most stable derivatives for aqueous formulations. nih.gov
Sodium Ascorbyl Phosphate (SAP) Hydrophilic Demonstrates good stability in aqueous formulations. bluesun-international.com A stable form of vitamin C that is less prone to oxidation.
Ascorbyl Glucoside Hydrophilic Exhibits good stability in aqueous solutions across a range of pH values. The glucose moiety protects the ascorbic acid from degradation until it is enzymatically cleaved in the skin.
Ascorbyl Tetraisopalmitate Lipophilic Highly stable in oil-based formulations. Its lipophilic nature and esterification contribute to its stability.

Comparative Analysis of Biological Activities in In Vitro and Ex Vivo Models

The biological efficacy of ascorbyl derivatives is contingent on their ability to penetrate the skin and be converted to active L-ascorbic acid, or to exert their effects in their derivatized form.

While L-ascorbic acid is a potent antioxidant, its derivatives must either be converted to ascorbic acid or possess intrinsic antioxidant activity. Studies have shown that lipophilic derivatives of ascorbic acid can have enhanced protective effects against lipid peroxidation. For instance, ascorbyl-6-caprylate, -6-laurate, and -6-palmitate demonstrated a higher synergistic effect with endogenous antioxidants in low-density lipoprotein than L-ascorbic acid itself. While direct comparative antioxidant studies for this compound are limited, its lipophilic nature suggests it may offer significant protection against lipid-based oxidative damage.

Ascorbic acid is a crucial cofactor for the enzymes prolyl and lysyl hydroxylase, which are essential for collagen synthesis. nih.gov Several of its derivatives have been shown to stimulate collagen production. Magnesium ascorbyl phosphate has been found to be equivalent to ascorbic acid in stimulating collagen synthesis in fibroblast cultures. nih.gov this compound has also been reported to promote collagen synthesis. mdpi.com In a comparative context, a study on various ascorbic acid derivatives, including ascorbyl 2-phosphate, 3-O-ethyl ascorbic acid, and ascorbyl tetraisopalmitate, showed that they all enhanced collagen production.

The skin-lightening effect of ascorbic acid and its derivatives is attributed to their ability to inhibit the enzyme tyrosinase, a key regulator of melanin (B1238610) production. mdpi.com Ascorbic acid has demonstrated a comparable ability to kojic acid in inhibiting mushroom tyrosinase. nih.gov Studies on alkylglyceryl-ascorbic acid derivatives, which are structurally related to this compound, have shown potent melanogenesis inhibitory activity. semanticscholar.org For instance, certain 3-O-alkyl-2-O-glyceryl-ascorbic acid derivatives exhibited stronger inhibitory effects than their 2-O-alkyl counterparts. semanticscholar.org Ascorbyl glucoside is another derivative that can inhibit melanogenesis. mdpi.com

Table 2: Comparative Biological Activities of Ascorbyl Derivatives

Derivative Antioxidant Activity Collagen Synthesis Promotion Melanogenesis Inhibition
This compound Expected to be effective against lipid peroxidation. Reported to promote collagen synthesis. mdpi.com Suggested for use in skin whitening products. mdpi.com
Ascorbyl Palmitate Effective against lipid peroxidation. In-vitro studies suggest it may boost collagen production. incidecoder.com Limited data on its direct inhibitory effect on melanogenesis. incidecoder.com
Magnesium Ascorbyl Phosphate (MAP) Possesses antioxidant properties. Equivalent to ascorbic acid in stimulating collagen synthesis. nih.gov Known to inhibit melanin formation.
Sodium Ascorbyl Phosphate (SAP) Exhibits antioxidant activity. Promotes collagen formation. Can inhibit melanogenesis.
Ascorbyl Glucoside Demonstrates antioxidant effects upon conversion to ascorbic acid. chemistconfessions.com Stimulates collagen synthesis. chemistconfessions.com Effective in inhibiting melanogenesis. mdpi.comchemistconfessions.com
Ascorbyl Tetraisopalmitate Possesses antioxidant properties. Enhances collagen production. Can reduce melanin synthesis.

Mechanistic Differences in Cellular Uptake and Metabolism Among Derivatives

The cellular uptake and subsequent metabolism of ascorbyl derivatives are largely influenced by their hydrophilic or lipophilic nature. Hydrophilic derivatives, such as magnesium ascorbyl phosphate and ascorbyl glucoside, are water-soluble and are thought to penetrate the skin through the aqueous compartments of the stratum corneum. Once in the skin, they are enzymatically hydrolyzed to release L-ascorbic acid.

In contrast, lipophilic derivatives like this compound and ascorbyl palmitate are oil-soluble and are believed to more readily penetrate the lipid-rich intercellular matrix of the stratum corneum. mdpi.com A study on this compound demonstrated its uptake into the stratum corneum and presence in the epidermal layer after topical application. mdpi.com The long cetyl chain of this compound enhances its lipophilicity, which may facilitate its incorporation into cellular membranes. The metabolism of these lipophilic derivatives within the skin to yield active ascorbic acid is a critical step for their biological activity, though the efficiency of this conversion can vary between different derivatives.

Theoretical and Computational Comparisons of Antioxidant Potency and Reaction Mechanisms

Computational studies, such as those using density functional theory (DFT), have been employed to predict the antioxidant capacity of vitamin C and its derivatives. These studies often analyze parameters like bond dissociation enthalpy (BDE) and ionization potential (IP) to elucidate the mechanisms of free radical scavenging.

Theoretical calculations have suggested that the antioxidant mechanism of ascorbic acid and its derivatives is more inclined towards the hydrogen atom transfer (HAT) mechanism. Furthermore, these studies indicate that while derivatization of ascorbic acid enhances its stability and solubility, it may slightly decrease its intrinsic antioxidant capacity in aqueous environments. The double bond in the lactone ring of the ascorbic acid moiety is considered essential for its free radical scavenging activity. While specific computational studies on this compound are not widely available, the general principles derived from studies on other ascorbyl esters can provide insights into its likely antioxidant mechanisms.

Future Research Trajectories and Methodological Innovations

Elucidation of Novel Molecular Pathways and Cellular Targets

While the antioxidant and collagen-promoting effects of 3-O-Cetyl ascorbic acid are recognized, the precise molecular mechanisms remain only partially understood. Initial research suggests its involvement in increasing type I procollagen (B1174764) synthesis may be linked to nitric oxide production and the expression of Heat Shock Protein 47 (HSP47). mdpi.comthegoodscentscompany.com However, these connections require deeper validation.

Future research must aim to uncover novel signaling cascades and cellular targets. Drawing parallels from similar lipophilic derivatives, such as 2-O-octadecylascorbic acid, promising hypotheses have emerged that warrant investigation for this compound. mdpi.com These include its potential role in preventing misoriented cell divisions through the repression of RhoGDIβ and its ability to contribute to skin homeostasis by eliminating unfit keratinocytes via enhanced type XVII collagen synthesis. mdpi.com

Furthermore, network pharmacology studies on the parent compound, ascorbic acid, have identified core targets like STAT3 (Signal transducer and activator of transcription 3) and key signaling pathways such as the JAK-STAT pathway, which are critical in cellular regulation and inflammation. nih.gov A significant future direction will be to determine if this compound interacts with these same targets or if its lipophilicity enables it to engage with a unique set of intracellular proteins and membrane-associated receptors. Exploring its potential to modulate epigenetic and metabolic pathways, particularly in the context of specialized cell types like cancer stem cells, represents a frontier in understanding its broader biological impact. researchgate.net

Table 1: Potential Molecular Pathways for Future Investigation

Proposed Pathway/Target Potential Biological Effect Rationale for Investigation
RhoGDIβ Repression Prevention of misoriented cell division Inferred from studies on other lipophilic ascorbates. mdpi.com
Type XVII Collagen Synthesis Elimination of unfit keratinocytes A potential mechanism for improving skin texture and homeostasis. mdpi.com
JAK-STAT Signaling Pathway Modulation of inflammatory and immune responses A core pathway identified for the parent ascorbic acid molecule. nih.gov

Design of Highly Specific and Targeted Delivery Systems for Cellular Compartments

Although the lipophilicity of this compound enhances its passive diffusion across the stratum corneum, advanced delivery systems can significantly improve its bioavailability, stability, and targeted action. mdpi.com Research has already demonstrated the feasibility of encapsulating the compound in phospholipid nanoparticles to improve its accumulation in the dermis. nih.gov

Future work should focus on creating highly specific delivery systems designed to target distinct cellular compartments. The development of nanocarriers is a promising strategy for achieving this goal. researchgate.netmdpi.com

Table 2: Emerging Nanocarrier Systems for Targeted Delivery

Nanocarrier Type Potential Advantage for this compound Future Research Goal
Phospholipid Nanoparticles Proven to enhance skin accumulation and form stable lamellar structures. nih.gov Optimization for controlled release kinetics and deeper dermal penetration.
Solid Lipid Nanoparticles (SLN) High stability, protection from degradation, and controlled release. researchgate.net Surface functionalization with ligands to target specific cell types (e.g., fibroblasts).
Nanostructured Lipid Carriers (NLC) Higher loading capacity and reduced expulsion of the active ingredient compared to SLNs. researchgate.netmdpi.com Design of NLCs that can fuse with mitochondrial membranes to deliver the antioxidant directly to the site of major ROS production.

| Lignin (B12514952) Nanoparticles | Biocompatible and effective at protecting ascorbyl esters from degradation. nih.gov | Investigation of lignin nanoparticles for sustained release in topical formulations. |

The ultimate goal is to move beyond simple enhanced delivery and toward precision targeting. For example, designing nanocarriers that specifically accumulate in mitochondria could maximize the compound's antioxidant effect by delivering it directly to the primary site of cellular oxidative stress.

Integration of Multi-Omics Approaches for Comprehensive Biological Profiling

To achieve a holistic understanding of the biological impact of this compound, future research must integrate multi-omics technologies. These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound, moving beyond single-pathway analysis.

Transcriptomics: RNA-sequencing can reveal the full spectrum of genes that are up- or down-regulated following cellular exposure to this compound. This could identify novel regulatory networks and confirm hypothesized pathways, such as those related to extracellular matrix production or cellular stress responses. mdpi.comresearchgate.net

Proteomics: Label-free quantitative proteomics can identify and quantify thousands of proteins, providing direct insight into the cellular machinery affected by the compound. This is crucial for identifying direct binding partners and understanding post-translational modifications. researchgate.net Proteomic studies on similar derivatives like 3-O-ethyl ascorbic acid have successfully identified prominent effects on kinase-dependent signaling pathways (e.g., ERK1/2, IKK, MAPK14), providing a clear roadmap for similar investigations into the cetyl derivative. nih.gov

Metabolomics: Analyzing the global metabolic profile can elucidate how this compound influences cellular metabolism, including its own degradation pathway and its impact on central energy and antioxidant recycling pathways.

Integrating these datasets will provide a comprehensive biological signature of the compound's activity, enabling the construction of detailed mechanistic models and the identification of novel biomarkers of its efficacy.

Table 3: Potential Kinase Targets for Proteomic Investigation

Kinase Family Specific Kinases Potential Implication
Mitogen-Activated Protein Kinase (MAPK) ERK1/2, MAPK14 Regulation of cell proliferation, differentiation, and stress response.
IκB kinase (IKK) IKKα, IKKβ Control of the NF-κB inflammatory signaling pathway.
Receptor-Interacting Protein Kinase (RIPK) RIPK2 Involvement in innate immunity and inflammatory responses.

This table is based on findings from a proteomic analysis of 3-O-ethyl ascorbic acid and cannabigerol, suggesting promising targets for future studies on this compound. nih.gov

Advancements in Computational Modeling for Predictive Biology and Structure-Activity Relationship Studies

Computational modeling and in silico techniques offer a powerful, resource-efficient approach to accelerate research on this compound. To date, this area remains largely unexplored for this specific molecule, representing a significant opportunity for future innovation.

Molecular Docking: Once potential protein targets are identified through proteomic studies, molecular docking simulations can be employed to predict the binding affinity and specific interactions between this compound and these proteins. This can help validate experimental findings and provide atomic-level insights into its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be designed to understand how modifications to the molecule's structure affect its biological activity. For instance, a key area of investigation would be the optimization of the alkyl chain. By modeling derivatives with varying chain lengths (e.g., C12, C14, C18) and correlating these structures with experimentally determined skin permeability and biological efficacy, researchers can develop predictive models to design novel derivatives with superior properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound within a lipid bilayer, providing crucial insights into its membrane permeability, orientation, and interaction with membrane proteins. This can help refine the design of both the molecule itself and its delivery systems.

These computational approaches will enable a more rational, hypothesis-driven design of next-generation ascorbyl derivatives and facilitate a deeper understanding of the structure-activity relationships that govern their efficacy.

Q & A

Q. What is the structural significance of the cetyl group in 3-O-Cetyl ascorbic acid, and how does its nomenclature inform synthesis strategies?

The cetyl group (C₁₆H₃₃) in this compound is a hydrophobic moiety esterified to the hydroxyl group at the 3-position of ascorbic acid. This modification enhances lipid solubility, which is critical for dermal penetration in topical formulations. The INCI nomenclature specifies that "Cetyl" denotes the esterification of ascorbic acid with cetyl alcohol, following the convention for ethers (e.g., "3-O-Cetyl" indicates substitution at the 3-OH position) . Synthesis typically involves acid-catalyzed esterification, requiring strict anhydrous conditions to prevent hydrolysis. Characterization via NMR (¹H/¹³C) and FTIR confirms ester bond formation by identifying shifts in hydroxyl and carbonyl peaks.

Q. What experimental methodologies are recommended for synthesizing and purifying this compound in academic settings?

Synthesis involves reacting ascorbic acid with cetyl chloride or cetyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps:

  • Reaction optimization : Monitor temperature (60–80°C) to balance reaction rate and thermal degradation of ascorbic acid.
  • Purification : Use liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Validation : Confirm purity via HPLC (C18 column, UV detection at 245 nm) and mass spectrometry (ESI-MS for [M+H]+ at m/z 429.5) .

Q. How can researchers efficiently locate peer-reviewed studies on this compound using advanced literature search strategies?

Use domain-specific filters (e.g., site:.gov or site:.edu) to prioritize regulatory or academic sources. For example:

  • PubMed : ("this compound" AND stability) NOT commercial filters out non-academic content.
  • Reaxys/Scifinder : Search via CAS number (if available) or structure-based queries.
  • Patents : Use Google Patents with keywords like "ascorbic acid derivatives AND topical delivery" .

Advanced Research Questions

Q. How do researchers address stability challenges in this compound formulations under varying pH and light conditions?

Stability studies should combine:

  • Accelerated degradation tests : Expose samples to 40°C/75% RH for 6–12 weeks, monitoring degradation via HPLC.
  • Photostability : Use ICH Q1B guidelines (UV/visible light exposure).
  • pH dependence : Test buffered solutions (pH 3–8) to identify optimal stability ranges. Computational modeling (e.g., DFT) can predict degradation pathways by analyzing bond dissociation energies .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

  • HPLC-UV/ECD : Reverse-phase C18 columns with electrochemical detection (ECD) improve sensitivity for oxidized forms.
  • LC-MS/MS : Quantifies low concentrations (ng/mL) in plasma, using deuterated internal standards.
  • Validation : Assess linearity (R² > 0.99), LOQ (≤10 ng/mL), and recovery rates (85–115%) per ICH Q2(R1) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Meta-analysis : Compare datasets using PRISMA guidelines, focusing on variables like cell lines (HaCaT vs. fibroblasts) or assay protocols (MTT vs. ATP luminescence).
  • Inter-laboratory validation : Collaborate to standardize protocols (e.g., ROS scavenging assays with DCFH-DA).
  • Data transparency : Share raw data via repositories (e.g., Zenodo) to enable reproducibility audits .

Q. What synergistic combinations of this compound with other antioxidants are under-explored in photoprotection research?

  • Ferulic acid : Stabilizes this compound via radical scavenging; study synergism using isobologram analysis.
  • Vitamin E derivatives : Evaluate lipid peroxidation inhibition in stratum corneum models.
  • Experimental design : Use factorial designs to test interaction effects (e.g., 2³ designs for concentration ratios) .

Q. How do theoretical (in silico) models complement experimental data in optimizing this compound delivery systems?

  • Molecular dynamics (MD) : Simulate skin permeability using bilayer lipid membranes.
  • QSAR models : Predict logP and solubility from molecular descriptors (e.g., topological polar surface area).
  • Validation : Correlate simulations with Franz cell diffusion studies .

Q. What methodologies are used to assess the bioavailability of this compound in vivo compared to native ascorbic acid?

  • Microdialysis : Measure dermal concentrations in animal models.
  • Stable isotope tracing : Administer ¹³C-labeled this compound and track metabolites via GC-MS.
  • Comparative pharmacokinetics : Calculate AUC and Cmax for oral vs. topical administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.